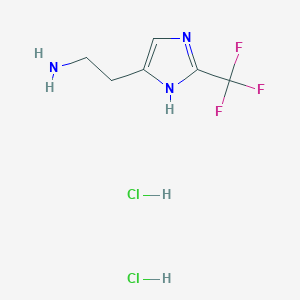![molecular formula C11H11ClN2O2S B15219433 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B15219433.png)
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This particular compound features a benzimidazole core substituted with a chloro group, an ethyl group, and a thioacetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while ethylation can be performed using ethyl halides in the presence of a base.
Thioacetic Acid Moiety Addition: The final step involves the introduction of the thioacetic acid moiety. This can be achieved by reacting the benzimidazole derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
化学反应分析
Types of Reactions
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products
Substitution: Amino or thiol-substituted derivatives
科学研究应用
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and thioacetic acid moieties may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 2-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 2-((5-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid
- 2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)propionic acid
Uniqueness
2-((5-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its lipophilicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds.
属性
分子式 |
C11H11ClN2O2S |
|---|---|
分子量 |
270.74 g/mol |
IUPAC 名称 |
2-(5-chloro-1-ethylbenzimidazol-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-14-9-4-3-7(12)5-8(9)13-11(14)17-6-10(15)16/h3-5H,2,6H2,1H3,(H,15,16) |
InChI 键 |
AICCSJVYFVXJEO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



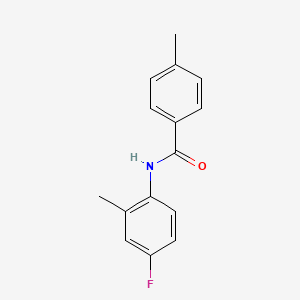
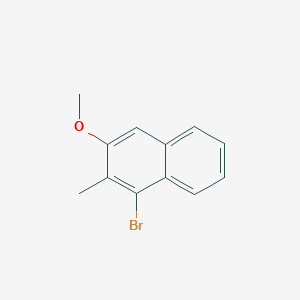
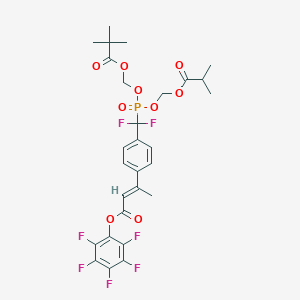
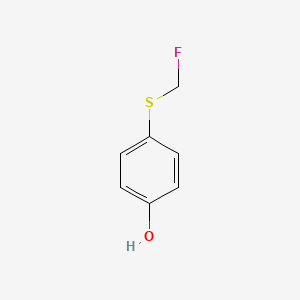
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
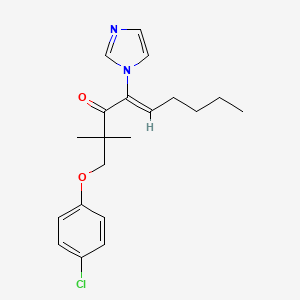
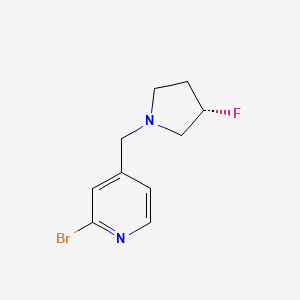
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B15219447.png)
